molecular formula C15H17NO2S B230997 N-benzyl-N-ethylbenzenesulfonamide

N-benzyl-N-ethylbenzenesulfonamide

Cat. No.: B230997
M. Wt: 275.4 g/mol
InChI Key: IVRVDQCUNWLFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-ethylbenzenesulfonamide (C₁₆H₁₉NO₂S) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with benzyl and ethyl groups at the nitrogen atom. This compound has been synthesized and structurally validated via single-crystal X-ray diffraction, revealing a tetrahedral geometry around the sulfur atom and planar aromatic rings . Its molecular structure (Fig.

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

N-benzyl-N-ethylbenzenesulfonamide

InChI

InChI=1S/C15H17NO2S/c1-2-16(13-14-9-5-3-6-10-14)19(17,18)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI Key

IVRVDQCUNWLFDT-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of N-benzyl-N-ethylbenzenesulfonamide with structurally related compounds:

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide C₁₆H₁₉NO₂S Benzyl, ethyl, 4-methyl 289.4 Tetrahedral sulfur geometry; crystallographically characterized
N-Allyl-N-benzyl-4-methylbenzenesulfonamide C₁₇H₁₉NO₂S Allyl, benzyl, 4-methyl 301.5 Allyl group introduces unsaturation; eco-friendly synthesis
N-(2-Hydroxyethyl)-N-benzylbenzenesulfonamide C₁₅H₁₇NO₃S Benzyl, 2-hydroxyethyl 299.4 Hydroxyethyl enhances polarity; potential for improved solubility
N-(2-Methoxyphenyl)-N-ethylbenzenesulfonamide C₁₅H₁₇NO₃S Ethyl, 2-methoxyphenyl 299.4 Methoxy group increases electron density; crystallized in monoclinic system
4-Methyl-N-(1-phenylethyl)benzenesulfonamide C₁₅H₁₇NO₂S 1-Phenylethyl, 4-methyl 275.4 Bulky phenylethyl group may affect receptor binding

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